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An In-depth Technical Guide to 4-Ethynylanisole: Discovery and History

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Compound of Interest		
Compound Name:	4-Ethynylanisole	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Ethynylanisole** (also known as 4-methoxyphenylacetylene), a versatile terminal alkyne of significant interest in organic synthesis and materials science. This document details the historical discovery and early synthetic routes, alongside modern, efficient preparatory methods. Key experimental protocols are presented with clarity to facilitate replication and adaptation in a research setting. Quantitative physical and chemical data are systematically tabulated for easy reference. Furthermore, this guide employs visualizations of reaction pathways and experimental workflows to enhance understanding of the core concepts discussed.

Introduction

4-Ethynylanisole is an aromatic organic compound featuring a methoxy group and a terminal alkyne substituent on a benzene ring. This unique combination of functional groups makes it a valuable building block in a multitude of chemical transformations. The electron-donating nature of the methoxy group influences the reactivity of both the aromatic ring and the ethynyl moiety, making it a particularly interesting substrate for various coupling reactions and further functionalization. Its applications span from the synthesis of complex organic molecules and polymers to the development of novel materials with specific optical and electronic properties. This guide aims to be an in-depth resource, covering the journey from its initial synthesis to its contemporary applications.



Physical and Chemical Properties

A thorough understanding of the physicochemical properties of **4-Ethynylanisole** is crucial for its effective use in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O	
Molecular Weight	132.16 g/mol	
CAS Number	768-60-5	
Appearance	Clear colorless to yellow liquid/solid	[1]
Melting Point	28-30 °C	
Boiling Point	87-91 °C at 11 mmHg	
Density	1.019 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.5640-1.5670	[1]
Solubility	Insoluble in water; Soluble in chloroform, acetone, dichloromethane, and methanol.	[2]

Discovery and Historical Synthesis

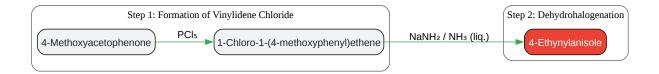
The precise first synthesis of **4-Ethynylanisole** is not prominently documented under its current common name in easily accessible historical literature. However, the fundamental reactions for the synthesis of arylacetylenes were established in the late 19th and early 20th centuries. One of the plausible early methods for the preparation of **4-Ethynylanisole** would have been through a two-step process starting from the readily available 4-methoxyacetophenone. This classical approach involves the conversion of the ketone to a vinylidene chloride followed by dehydrohalogenation.



Synthesis from 4-Methoxyacetophenone via Dehydrohalogenation

This historical method, while not as efficient as modern techniques, represents a foundational approach to the synthesis of terminal arylalkynes.

Reaction Scheme:



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Caption: Historical synthesis of **4-Ethynylanisole** from 4-methoxyacetophenone.

Experimental Protocol (General Classical Procedure):

Step 1: Synthesis of 1-Chloro-1-(4-methoxyphenyl)ethene

- In a round-bottom flask equipped with a reflux condenser and a gas outlet, 4-methoxyacetophenone is cautiously treated with phosphorus pentachloride (PCl₅) in an inert solvent such as carbon tetrachloride.
- The mixture is gently heated to initiate the reaction, which is evidenced by the evolution of hydrogen chloride gas.
- After the initial vigorous reaction subsides, the mixture is refluxed until the reaction is complete (monitored by the cessation of gas evolution).
- The reaction mixture is then carefully poured onto crushed ice to decompose the excess
 PCI₅ and the phosphorus oxychloride byproduct.



- The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.
- The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude vinylidene chloride.

Step 2: Synthesis of 4-Ethynylanisole

- A solution of the crude 1-chloro-1-(4-methoxyphenyl)ethene in an anhydrous solvent like diethyl ether or tetrahydrofuran is added dropwise to a stirred suspension of sodium amide (NaNH₂) in liquid ammonia at -78 °C.
- The reaction mixture is stirred for several hours to ensure complete dehydrohalogenation.
- The reaction is then quenched by the careful addition of a proton source, such as ammonium chloride, to neutralize the acetylide.
- The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).
- The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
- The solvent is evaporated, and the resulting crude 4-Ethynylanisole is purified by distillation under reduced pressure.

Modern Synthetic Methods

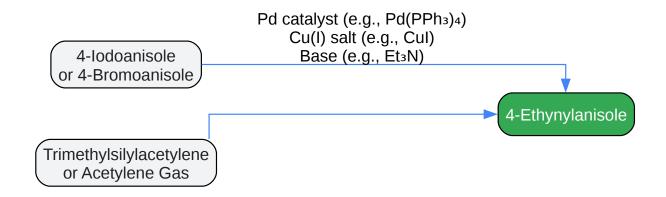
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylalkynes, offering milder conditions, higher yields, and greater functional group tolerance compared to historical methods.

Sonogashira Coupling

The Sonogashira coupling is the most widely employed method for the synthesis of **4-Ethynylanisole**. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide.



Reaction Scheme:



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Caption: Sonogashira coupling for the synthesis of **4-Ethynylanisole**.

Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with Trimethylsilylacetylene[3]

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4iodoanisole (1.0 mmol), a palladium catalyst such as
 tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol), and copper(I) iodide (CuI,
 0.04 mmol).
- Add a suitable solvent, such as degassed triethylamine (TEA, 10 mL).
- To the stirred mixture, add trimethylsilylacetylene (TMSA, 1.2 mmol).
- Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
- Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

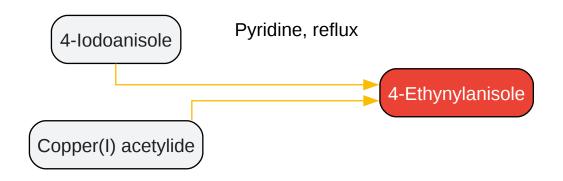


- The resulting trimethylsilyl-protected alkyne is then deprotected by dissolving it in a solvent mixture like tetrahydrofuran/methanol and treating it with a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).
- After the deprotection is complete (monitored by TLC), the reaction is worked up by adding water and extracting with an organic solvent.
- The combined organic layers are washed, dried, and concentrated. The crude 4-Ethynylanisole is then purified by column chromatography on silica gel or by vacuum distillation.

Stephens-Castro Coupling

The Stephens-Castro coupling is a copper-mediated reaction between a cuprous acetylide and an aryl halide. While it often requires stoichiometric amounts of copper, it remains a useful method, particularly for certain substrates.

Reaction Scheme:



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Caption: Stephens-Castro coupling for synthesizing **4-Ethynylanisole**.

Experimental Protocol (General Procedure):

- Prepare copper(I) acetylide by bubbling acetylene gas through a solution of a copper(I) salt (e.g., cuprous chloride) in an ammoniacal solution.
- Isolate and dry the copper(I) acetylide precipitate carefully, as it can be explosive when dry.



- In a round-bottom flask, dissolve 4-iodoanisole in pyridine.
- Add the prepared copper(I) acetylide to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and pour it into a large volume of water.
- Extract the product with an organic solvent such as diethyl ether.
- Wash the combined organic extracts with dilute acid (to remove pyridine), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or vacuum distillation.

Applications in Research and Development

4-Ethynylanisole serves as a key intermediate in various fields of chemical research and development:

- Organic Synthesis: It is a versatile building block for the construction of more complex molecules through reactions such as "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), hydroamination, and various coupling reactions.
- Materials Science: The rigid, linear structure of the ethynyl group makes 4-Ethynylanisole a
 valuable monomer for the synthesis of conjugated polymers and oligomers with potential
 applications in organic electronics, such as organic light-emitting diodes (OLEDs) and
 organic photovoltaics (OPVs).
- Drug Discovery: The arylalkyne motif is present in a number of biologically active compounds. 4-Ethynylanisole can be used as a starting material or a key intermediate in the synthesis of pharmaceutical agents.

Conclusion



4-Ethynylanisole, from its likely origins in classical dehydrohalogenation reactions to its efficient synthesis via modern cross-coupling methods, has established itself as a compound of considerable utility. Its unique electronic and structural features continue to make it a valuable tool for chemists in academia and industry. This guide has provided a detailed overview of its history, properties, and synthesis, with the aim of supporting and inspiring further innovation in the fields of chemical synthesis, materials science, and drug development.

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